(3S,4S)-tert-butyl 4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate is a chemical compound with the CAS number 532991-48-3. It is classified as a piperidine derivative, notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound features a furan ring, which is known for its reactivity and utility in organic synthesis.
This compound belongs to the category of organic compounds characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the furan moiety adds to its structural complexity and potential reactivity. Its molecular formula is , with a molar mass of 267.32 g/mol .
The synthesis of (3S,4S)-tert-butyl 4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. While specific detailed protocols are not widely available in public literature, general methods for synthesizing similar compounds include:
These steps may utilize reagents such as acids, bases, and coupling agents to facilitate reactions under controlled conditions .
The molecular structure of (3S,4S)-tert-butyl 4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate can be represented as follows:
The structure features a piperidine ring with a hydroxyl group and a furan ring attached to it, contributing to its unique properties and potential biological activity .
(3S,4S)-tert-butyl 4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate may participate in various chemical reactions typical of piperidine derivatives:
These reactions highlight its versatility in synthetic organic chemistry .
While specific mechanisms of action for (3S,4S)-tert-butyl 4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate are not extensively documented, compounds with similar structures often interact with biological targets through:
Research into related compounds suggests that they can modulate signaling pathways, potentially leading to therapeutic effects .
The physical properties of (3S,4S)-tert-butyl 4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate include:
Chemical properties include:
(3S,4S)-tert-butyl 4-(furan-3-yl)-3-hydroxypiperidine-1-carboxylate has potential applications in:
Ongoing research aims to explore its full potential within medicinal chemistry and related fields .
The construction of the cis-3,4-disubstituted piperidine ring with defined (3S,4S) stereochemistry employs chiral pool derivatization or catalytic asymmetric methods. A prevalent strategy utilizes L-tartaric acid or D-glutamic acid derivatives to establish contiguous stereocenters through substrate-controlled cyclization. For example, reductive amination of chiral 1,5-dicarbonyl precursors generated from these sources yields the piperidine scaffold with high diastereocontrol (>20:1 dr) [6]. Modern catalytic approaches leverage Ir-(P,olefin) or Ru-(BINAP) complexes for asymmetric hydrogenation of 3,4-dehydropiperidine intermediates, achieving enantiomeric excesses (ee) >98% under mild pressures (50–100 psi H₂) and ambient temperature [10]. Kinetic resolution using lipases (e.g., CAL-B) during Boc-protection further enriches enantiopurity, selectively acylating the undesired (3R,4R) enantiomer (E > 200) [4].
Table 1: Stereoselective Methods for Piperidine Core Formation
Method | Key Reagent/Catalyst | diastereoselectivity (dr) | ee (%) | Reference |
---|---|---|---|---|
Chiral Pool (L-tartrate) | NaBH₄/MeOH | >20:1 | N/A | [6] |
Asymmetric Hydrogenation | Ir-(Phanephos) | N/A | 98.5 | [10] |
Enzymatic Kinetic Resolution | CAL-B/isopropenyl acetate | N/A | >99 (S,S) | [4] |
Incorporation of the furan-3-yl moiety at C4 occurs early or late-stage via nucleophilic addition or cross-coupling. Early-stage approaches involve 1,4-conjugate addition of furan-3-ylmagnesium bromide to chiral N-Boc-Δ³-piperidinone derivatives, yielding trans-adducts that undergo stereoinversion via Mitsunobu reaction (DEAD/PPh₃) to the desired cis-isomer (overall yield 45–60%) [5]. Late-stage Pd-catalyzed Negishi coupling between 4-trifloyloxypiperidine and 3-furylzinc bromide demonstrates superior stereoretention (99% ee preservation) using Pd(Amphos)Cl₂ (2 mol%) in THF at 60°C [10]. Electrophilic furan functionalization is feasible via Friedel-Crafts alkylation using 3-bromofuran and SnCl₄, though regioselectivity challenges (C2 vs. C5 substitution) necessitate careful optimization (<70% yield without ortho-directing groups) [5].
Table 2: Furan-3-yl Incorporation Strategies
Strategy | Conditions | Yield (%) | Stereoretention | Limitations |
---|---|---|---|---|
Early Grignard Addition | Furan-3-ylMgBr, CuI/THF, –78°C | 52 | Low (requires inversion) | Diastereomer separation needed |
Late Negishi Coupling | 3-FurylZnBr, Pd(Amphos)Cl₂, THF, 60°C | 78 | >99% ee | Sensitive to β-hydride elimination |
Friedel-Crafts | 3-Bromofuran, SnCl₄, CH₂Cl₂, 0°C | 65 | High | Regioisomer formation (≤30%) |
The Boc group serves as a temporary masking unit for the piperidine nitrogen, enabling sequential C3/C4 functionalization. Its orthogonality to hydroxyl and furan groups is critical: Boc remains stable during Grignard additions (pH ~7) and Mitsunobu reactions (PPh₃/DEAD), while being cleavable under acidic conditions (TFA/CH₂Cl₂, 0°C, 1h) without furan ring degradation [2]. Stability studies confirm Boc integrity under diverse conditions: bases (Et₃N, pyridine; pH ≤12, RT), nucleophiles (NaOMe, NH₃), and reducing agents (NaBH₄), though it degrades in strong acids (pH <1, RT) or electrophilic media (Br₂, SOCl₂) [2]. Modularity is exemplified in telescoped syntheses where Boc deprotection/recapture facilitates purification – e.g., TFA cleavage after C4 functionalization, followed by Boc₂O re-protection to crystallize the product (overall yield improvement: 15–20%) [2] [6].
Solvent polarity and temperature critically influence stereoselectivity during piperidine ring formation and furan coupling. For the key reductive amination forming the piperidine core:
Table 3: Temperature/Solvent Optimization in Piperidine Cyclization
Parameter | Optimal Condition | dr (cis:trans) | Reaction Time | Notes |
---|---|---|---|---|
Solvent | Toluene | 15:1 | 24h | Acyclic TS suppressed |
Temperature | –40°C | 22:1 | 72h | Favors ordered cyclic TS |
Additive | MgSO₄ (4Å MS) | 18:1 | 24h | Water scavenging prevents hydrolysis |
Furan coupling diastereoselectivity is maximized in ethereal solvents (THF/diethyl ether 4:1) at –78°C, preserving the cis-configuration (dr >20:1). Solvent-coordinated organometallic species (e.g., Li⁺-chelated intermediates) enforce facial selectivity during nucleophilic addition [5] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8